molecular formula C13H18N2O4 B181380 Piperazine, 1-methyl-4-phenyl-, oxalate CAS No. 13480-21-2

Piperazine, 1-methyl-4-phenyl-, oxalate

Cat. No. B181380
CAS RN: 13480-21-2
M. Wt: 266.29 g/mol
InChI Key: QBSHKVNTERHFBO-UHFFFAOYSA-N
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Description

“Piperazine, 1-methyl-4-phenyl-, oxalate” is a derivative of Piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It exists as small alkaline deliquescent crystals with a saline taste .


Synthesis Analysis

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-methylpiperazine, a component of the compound , has the formula C5H12N2 . The IUPAC Standard InChI is InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3 .


Chemical Reactions Analysis

Piperazine derivatives have been used in various chemical reactions. For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Physical And Chemical Properties Analysis

Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .

Safety And Hazards

Piperazine can cause severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . New small molecules containing a piperazine moiety with substituents in the ring C-atoms or inserted into a polycyclic structure have been approved by the FDA between January 2011 and June 2023 . This suggests that piperazine derivatives, including “Piperazine, 1-methyl-4-phenyl-, oxalate”, may continue to be an area of interest in pharmaceutical research.

properties

IUPAC Name

1-methyl-4-phenylpiperazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.C2H2O4/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6H,7-10H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSHKVNTERHFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158956
Record name Piperazine, 1-methyl-4-phenyl-, oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-methyl-4-phenyl-, oxalate

CAS RN

13480-21-2
Record name Piperazine, 1-methyl-4-phenyl-, oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013480212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-methyl-4-phenyl-, oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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